

The Physiological Effects of Inhibiting CFTR with PPQ-102: A Technical Guide

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Compound of Interest

Compound Name: PPQ-102

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This technical guide provides an in-depth analysis of the physiological effects of **PPQ-102**, a potent and specific inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This document details the mechanism of action, quantitative physiological data, and experimental methodologies related to the inhibition of CFTR by **PPQ-102**, offering valuable insights for research and development in fields such as cystic fibrosis, secretory diarrheas, and polycystic kidney disease.

Introduction to CFTR and the Inhibitor PPQ-102

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-regulated chloride channel crucial for ion and fluid homeostasis across epithelial surfaces in various organs, including the lungs, intestines, and kidneys.^{[1][2]} Dysregulation of CFTR function is implicated in several diseases. Loss-of-function mutations lead to cystic fibrosis, while excessive CFTR activity contributes to secretory diarrheas and the progression of polycystic kidney disease (PKD).^{[1][3][4]}

PPQ-102 (7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4',5'-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione) is a small molecule inhibitor belonging to the pyrimido-pyrrolo-quinoxalinedione (PPQ) class.^{[1][4]} It is distinguished by its high potency and, unlike many other CFTR inhibitors, is uncharged at physiological pH, making its inhibitory action independent of membrane potential.^{[1][3][4]}

Mechanism of Action of PPQ-102

PPQ-102 inhibits CFTR through a voltage-independent mechanism that involves the stabilization of the channel in its closed state.^{[1][4]} Single-channel patch-clamp recordings have demonstrated that **PPQ-102** does not alter the unitary conductance of the CFTR channel but significantly reduces the channel's open probability (Po) by markedly increasing the mean channel closed time.^[1] This suggests that **PPQ-102**'s mode of action is related to altered channel gating, likely through interaction with the nucleotide-binding domains (NBDs) on the intracellular surface of CFTR.^[1]

Quantitative Data on the Physiological Effects of PPQ-102

The following tables summarize the key quantitative data on the inhibitory effects of **PPQ-102** on CFTR function from various experimental models.

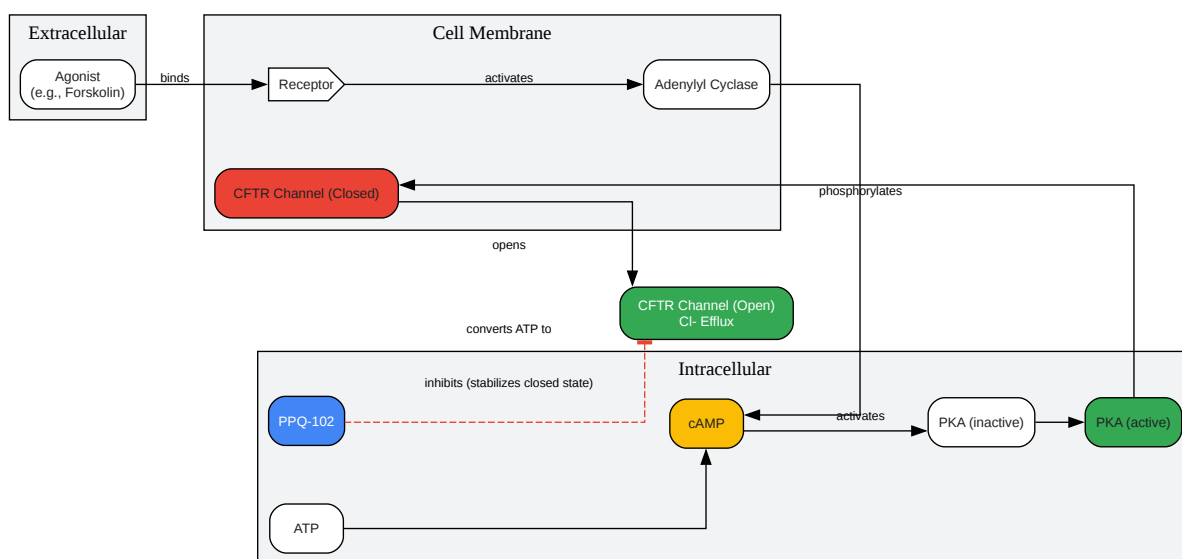
Parameter	Value	Cell/Model System	Activation Conditions	Reference
IC50 (CFTR Cl- Current)	~90 nM	CFTR-expressing FRT cells	CPT-cAMP	^{[1][3][4]}
IC50 (CFTR Inhibition)	< 1 µM	T84 and bronchial epithelial cells	Forskolin and IBMX	^[1]
CFTR Inhibition	~100%	T84 and bronchial epithelial cells	10 µM PPQ-102	^[1]
CFTR Cl- Current Inhibition	~65%	CFTR-expressing FRT cells	0.5 µM PPQ-102, 10 µM forskolin	^[1]

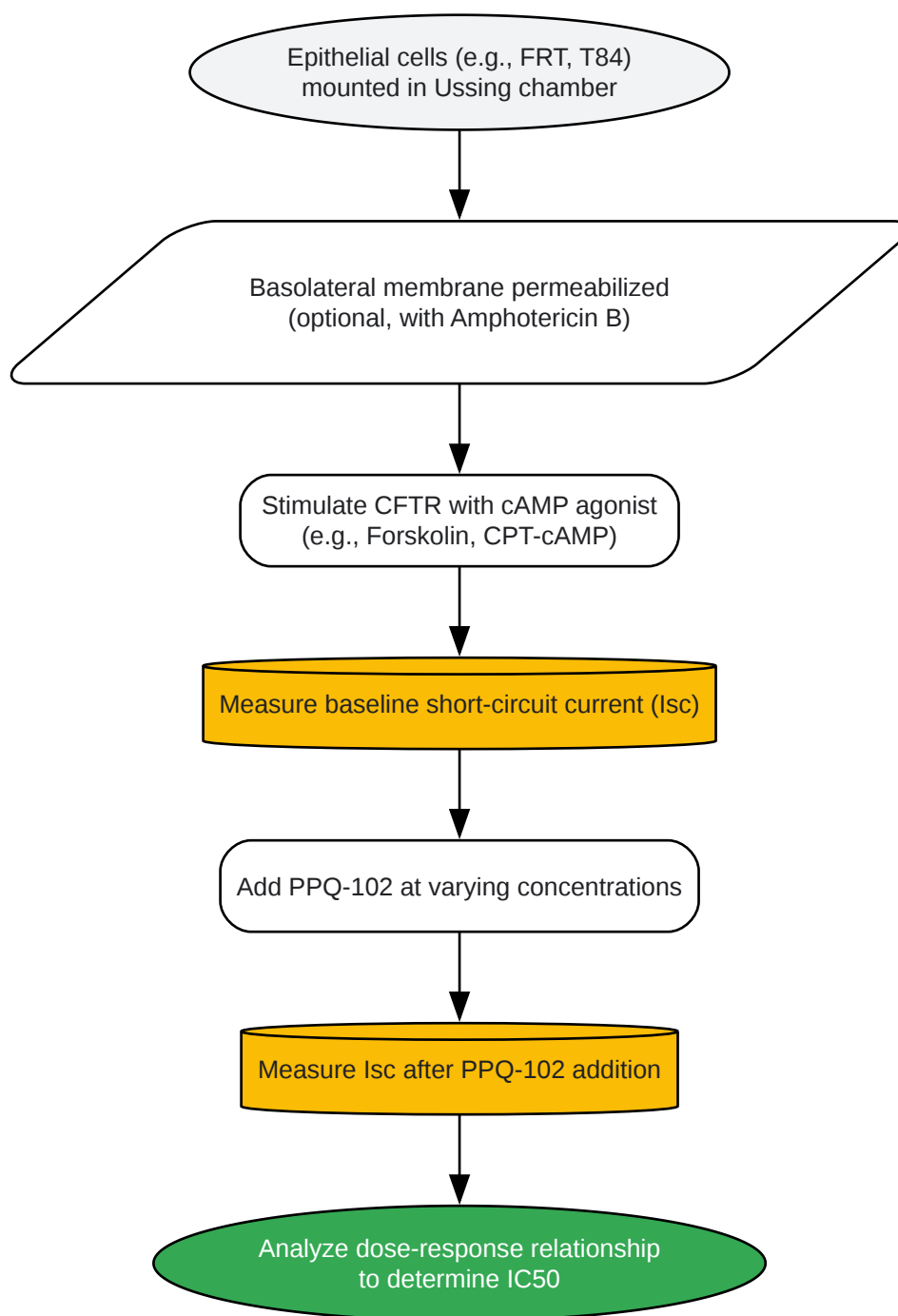
Parameter	Control	1 μ M PPQ-102	Cell System	Reference
Channel Open Probability (P_o)	0.50 ± 0.04	0.14 ± 0.03	CFTR-expressing FRT cells	[1]
Mean Channel Open Time	No significant change	No significant change	CFTR-expressing FRT cells	[1]
Mean Channel Closed Time	Significantly increased	Significantly increased	CFTR-expressing FRT cells	[1]

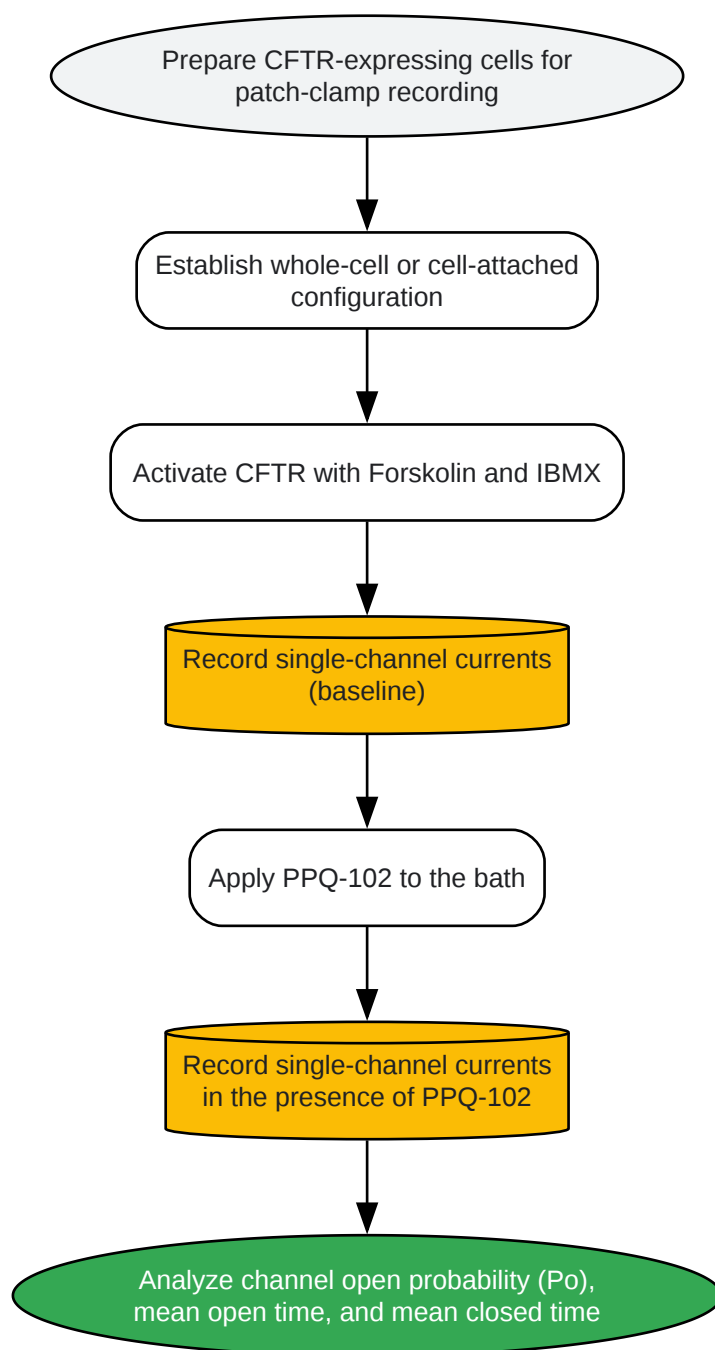
Parameter	Effect	Concentration	Model System	Reference
Cyst Formation Inhibition	~60%	0.5 μ M	Embryonic kidney organ culture	[1][5]
Cyst Formation Inhibition	Near complete	2.5 and 5 μ M	Embryonic kidney organ culture	[1][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway leading to CFTR activation and the experimental workflows used to study the inhibitory effects of **PPQ-102**.







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